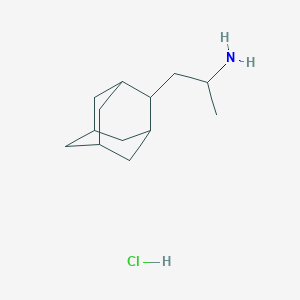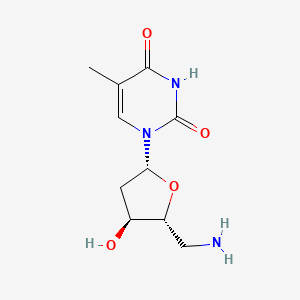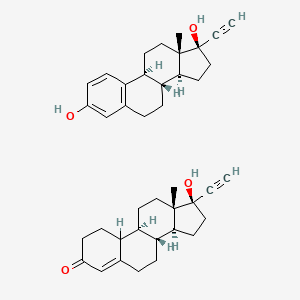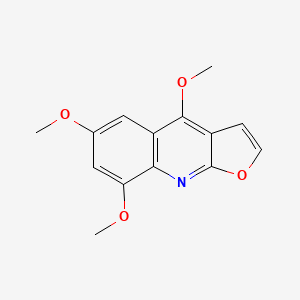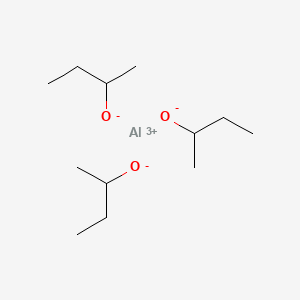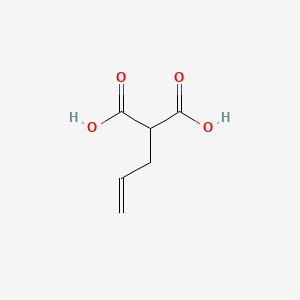
3,4-ジヒドロキシベンゾフェノン
概要
説明
3,4-Dihydroxybenzophenone is an organic compound with the molecular formula C13H10O3This compound is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and dichloromethane .
科学的研究の応用
3,4-Dihydroxybenzophenone has a wide range of applications in scientific research:
作用機序
Target of Action
3,4-Dihydroxybenzophenone is an organic compound that has been found to interact with the enzyme Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
It is known to interact with its target enzyme, potentially influencing the biosynthesis of sterols
Biochemical Pathways
The compound is involved in the sterol biosynthesis pathway due to its interaction with Lanosterol 14-alpha demethylase This pathway is critical for the production of essential cell membrane components
Pharmacokinetics
A related compound, methyl 3,4-dihydroxybenzoate (mdhb), has been studied in mice . MDHB showed fast absorption, high systemic clearance, and a short half-life. Its oral bioavailability was found to be 23%. While these findings provide some insight, the ADME properties of 3,4-Dihydroxybenzophenone itself need to be studied to understand its bioavailability and pharmacokinetic profile.
Result of Action
Studies on a related compound, 2,4′-dihydroxybenzophenone, have shown that it can stimulate the β-catenin signaling pathway, leading to increased bone formation and antiosteoporotic activity
生化学分析
Biochemical Properties
3,4-Dihydroxybenzophenone plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme structure and enhance their activity. Additionally, 3,4-Dihydroxybenzophenone can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Cellular Effects
The effects of 3,4-Dihydroxybenzophenone on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in the oxidative stress response. By modulating the activity of key signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), 3,4-Dihydroxybenzophenone can alter gene expression and cellular metabolism. This compound has also been found to protect cells from UV-induced damage by absorbing UV radiation and preventing DNA damage .
Molecular Mechanism
At the molecular level, 3,4-Dihydroxybenzophenone exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, through hydrogen bonding and van der Waals interactions. This binding can inhibit the activity of enzymes involved in DNA replication and repair, leading to changes in gene expression. Additionally, 3,4-Dihydroxybenzophenone can activate antioxidant response elements (AREs) in the genome, promoting the expression of genes involved in detoxification and antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dihydroxybenzophenone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or prolonged UV radiation. Long-term studies have shown that 3,4-Dihydroxybenzophenone can have sustained protective effects on cellular function, reducing oxidative stress and preventing cellular senescence .
Dosage Effects in Animal Models
The effects of 3,4-Dihydroxybenzophenone vary with different dosages in animal models. At low doses, it has been found to exert protective effects, enhancing antioxidant defenses and reducing inflammation. At high doses, 3,4-Dihydroxybenzophenone can be toxic, leading to liver and kidney damage. Threshold effects have been observed, with significant adverse effects occurring at doses above 100 mg/kg body weight .
Metabolic Pathways
3,4-Dihydroxybenzophenone is involved in several metabolic pathways, primarily those related to its role as an antioxidant. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification. The compound can also influence metabolic flux, altering the levels of key metabolites involved in oxidative stress responses and energy production .
Transport and Distribution
Within cells and tissues, 3,4-Dihydroxybenzophenone is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins such as albumin, which facilitate its distribution throughout the body. The compound tends to accumulate in tissues with high oxidative stress, such as the liver and skin, where it exerts its protective effects .
Subcellular Localization
The subcellular localization of 3,4-Dihydroxybenzophenone is primarily in the cytoplasm and nucleus. It can be directed to specific compartments through targeting signals and post-translational modifications. In the nucleus, 3,4-Dihydroxybenzophenone can interact with DNA and nuclear proteins, influencing gene expression and cellular responses to oxidative stress .
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dihydroxybenzophenone can be synthesized through various methods. One common method involves the hydroxylation of benzophenone using suitable catalysts and reaction conditions. For instance, the reaction of benzophenone with hydroxylating agents in the presence of catalysts such as trifluoromethanesulfonic acid can yield 3,4-Dihydroxybenzophenone .
Industrial Production Methods
Industrial production of 3,4-Dihydroxybenzophenone typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, Fries rearrangement, and hydrolysis to obtain the final product .
化学反応の分析
Types of Reactions
3,4-Dihydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers and esters.
類似化合物との比較
Similar Compounds
- 2,4-Dihydroxybenzophenone
- 4,4’-Dihydroxybenzophenone
- 2,2’-Dihydroxybenzophenone
- 2,3-Dihydroxybenzophenone
Uniqueness
3,4-Dihydroxybenzophenone is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and interaction with other molecules. This positioning allows it to form stable intramolecular hydrogen bonds, enhancing its antioxidant properties compared to other similar compounds .
特性
IUPAC Name |
(3,4-dihydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWCZKJISXFBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146360 | |
| Record name | Methanone, (3,4-dihydroxyphenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10425-11-3 | |
| Record name | 3,4-Dihydroxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10425-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (3,4-dihydroxyphenyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010425113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (3,4-dihydroxyphenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dihydroxyphenyl)(phenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methanone, (3,4-dihydroxyphenyl)phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for 3,4-Dihydroxybenzophenone?
A1: 3,4-Dihydroxybenzophenone (C13H10O3) has a molecular weight of 214.22 g/mol. [] Spectroscopic data, including NMR and IR, can be found in various research papers, but specific data points are not detailed within the provided abstracts. [, , ]
Q2: What are the typical applications of 3,4-Dihydroxybenzophenone?
A2: 3,4-Dihydroxybenzophenone serves as a key building block for synthesizing various compounds, including polymers, particularly liquid crystalline polyesters. [, , ] It is also utilized in the preparation of (E)-Droloxifene, a compound with potential pharmaceutical applications. [] Additionally, it acts as a siderophilic ligand, modifying the surface properties of materials like kaolinite for potential use in flame-retardant nanocomposites. []
Q3: How does the structure of 3,4-Dihydroxybenzophenone influence its ability to form liquid crystalline polymers?
A3: The structure of 3,4-Dihydroxybenzophenone, specifically the presence of the two hydroxyl groups and the benzophenone core, allows for its incorporation into polymer chains. [] Its asymmetry and flexibility contribute to the formation of polymers with unique properties. [, ] For instance, it can adopt either a bent or extended conformation, impacting the polymer's liquid crystalline behavior. []
Q4: Can 3,4-Dihydroxybenzophenone exhibit polymorphism, and if so, how does it impact its properties?
A4: Yes, research indicates that 3,4-Dihydroxybenzophenone can form both anhydrous and hydrated forms, including a monohydrate pseudopolymorph. [] The presence and role of water molecules within the crystal structure affect the intermolecular interactions and overall packing arrangement, potentially influencing properties like solubility and stability. [, ]
Q5: What synthetic approaches are commonly employed to obtain 3,4-Dihydroxybenzophenone?
A5: 3,4-Dihydroxybenzophenone can be synthesized through various methods. One approach involves a Friedel-Crafts reaction followed by demethylation with pyridinium hydrochloride. [] Another method utilizes site-selective Suzuki-Miyaura reactions starting with 3,4-bis(trifluoromethylsulfonyloxy)benzophenone. []
Q6: Are there any studies on the conformational characteristics of 3,4-Dihydroxybenzophenone and its derivatives?
A6: Yes, research has investigated the conformational characteristics of 3,4-Dihydroxybenzophenone and related compounds. [, ] Studies have examined the dihedral angle between the two aryl rings, revealing insights into the influence of substituents and crystal packing forces on the molecule's conformation. [] For example, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone exhibits a notably small twist angle. [] Additionally, research on derivatives like 3,4'-Dihydroxybenzophenone terephthalate revealed a helical conformation in the solid state and an extended conformation in the nematic phase. [, ]
Q7: Has 3,4-Dihydroxybenzophenone been studied for its potential in ambient violet phosphorescence?
A7: Yes, recent studies have explored catechol-based donor-acceptor-donor emitters incorporating 3,4-Dihydroxybenzophenone. [] These studies demonstrated that by carefully tuning the molecule's conformation and incorporating bulky substituents, efficient ambient violet phosphorescence could be achieved. [] This research suggests potential applications in high-energy organic phosphorescent materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





